3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
3-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15(27)16-6-8-17(9-7-16)24-10-12-25(13-11-24)20(28)14-26-21(29)18-4-2-3-5-19(18)23-22(26)30/h2-9H,10-14H2,1H3,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGBRFCJJBRRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates
Common reagents and conditions for these reactions include acidic or basic environments, controlled temperatures, and specific catalysts to drive the reactions towards the desired products. Major products formed from these reactions include modified piperazine derivatives and quinazoline compounds.
Scientific Research Applications
3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
- 4-((4-(2-oxo-2-phenylethyl)piperazin-1-yl)methyl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 3-{2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its combination of a piperazine ring with a tetrahydroquinazoline-2,4-dione core, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
